(R)-tert-Butyl 2-cyanopiperazine-1-carboxylate
Overview
Description
“®-tert-Butyl 2-cyanopiperazine-1-carboxylate” is a chemical compound that is used in scientific research. It is provided by several companies, including BOC Sciences and Amadis Chemical , which offer high-quality specialty chemicals .
Molecular Structure Analysis
The molecular formula of “®-tert-Butyl 2-cyanopiperazine-1-carboxylate” is C10H17N3O2 . Its molecular weight is 211.260 . The exact structure is not provided in the search results.
Scientific Research Applications
Chiral Auxiliary and Building Block in Peptide Synthesis
(R)-tert-Butyl 2-cyanopiperazine-1-carboxylate has been utilized as a chiral auxiliary and building block in peptide synthesis. For instance, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (a related compound) were prepared from L-alanine and used as chiral auxiliaries in dipeptide synthesis, demonstrating their utility in the synthesis of enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).
Stereoselective Hydroformylation
Methyl (2 R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, a derivative of this compound, was hydroformylated to produce important intermediates for the synthesis of homochiral amino acid derivatives, showcasing its role in highly stereoselective hydroformylation reactions (Kollár & Sándor, 1993).
Asymmetric Deprotonation in Medicinal Synthesis
The compound has been employed in the asymmetric deprotonation of piperazine, a methodology used to create advanced chiral intermediates for the synthesis of various medicinal molecules (McDermott, Campbell, & Ertan, 2008).
Kinetic Resolution in Synthesis
The compound has been used in the kinetic and parallel kinetic resolutions of various derivatives, facilitating the efficient synthesis of enantiomers of amino-cyclopentane carboxylates, which are valuable in synthetic chemistry (Davies et al., 2003).
Novel Chiral Auxiliary for Stereospecific Amination
It has been explored as a novel chiral auxiliary for stereospecific amination, demonstrating its versatility in facilitating specific chemical transformations (Kubota, Kubo, & Nunami, 1994).
Synthesis of Key Intermediates in Vitamin and Drug Production
This compound is pivotal in synthesizing key intermediates like R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate, used in the production of essential vitamins and drugs (Liang et al., 2016).
Dynamic Kinetic Resolution in Synthesis
Dynamic kinetic resolution using this compound as a chiral auxiliary has been developed for stereoselective carbon−carbon bond formation, crucial for creating biologically active compounds (Kubo et al., 1997).
Multigram Asymmetric Synthesis
The compound has facilitated the multigram asymmetric synthesis of complex structures like tetraazamacrocycles, used in magnetic resonance imaging (MRI) agents (Levy et al., 2009).
Safety and Hazards
According to the safety information provided by Ambeed , the compound has the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Properties
IUPAC Name |
tert-butyl (2R)-2-cyanopiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-5,7H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIUFWZZINYMBA-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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